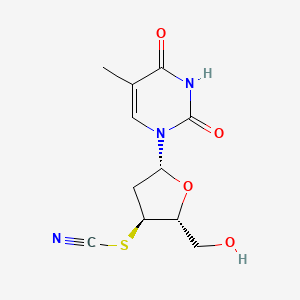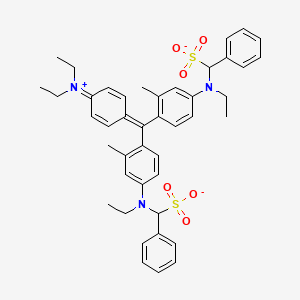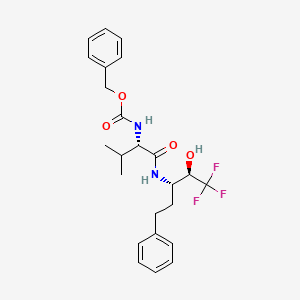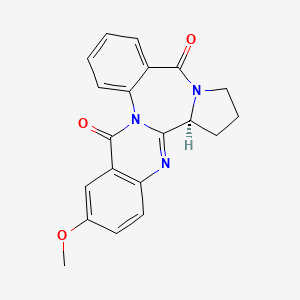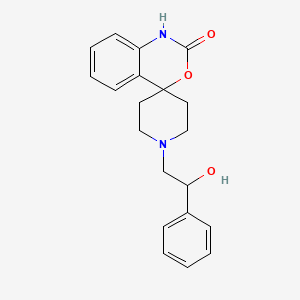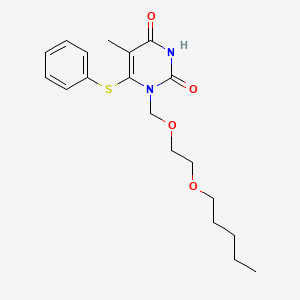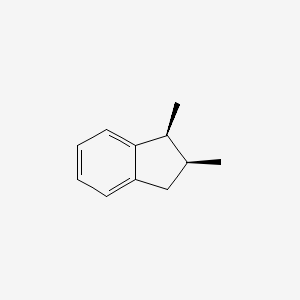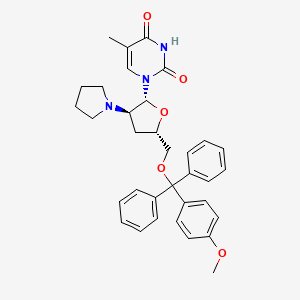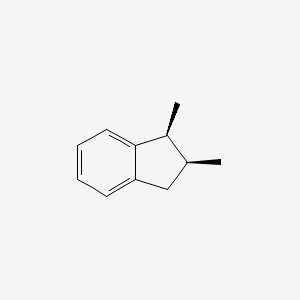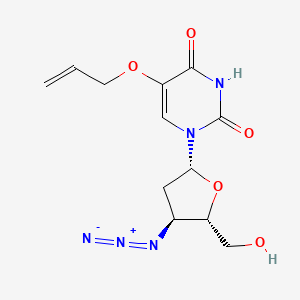
Uridine, 3'-azido-2',3'-dideoxy-5-(2-propenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- is a synthetic nucleoside analog It is structurally derived from uridine, a naturally occurring nucleoside, by replacing the hydroxyl groups at the 2’ and 3’ positions with azido groups and attaching a propenyloxy group at the 5’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- typically involves multiple steps. One common method includes the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of uridine is protected using a suitable protecting group, such as a trityl group.
Azidation: The 2’ and 3’ hydroxyl groups are converted to azido groups using azidotrimethylsilane (TMSN3) in the presence of a catalyst like triphenylphosphine (PPh3).
Deprotection: The protecting group at the 5’ position is removed to yield the intermediate compound.
Propenyloxy substitution: The 5’ hydroxyl group is then substituted with a propenyloxy group using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The propenyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Azidation: Azidotrimethylsilane (TMSN3), triphenylphosphine (PPh3)
Reduction: Hydrogen gas, palladium catalyst
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Substitution: Formation of substituted uridine derivatives
Reduction: Formation of amine derivatives
Oxidation: Formation of aldehydes or carboxylic acids
科学的研究の応用
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and as a probe for investigating RNA function.
Medicine: Potential use as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and as a precursor for the synthesis of labeled nucleotides for molecular imaging.
作用機序
The mechanism of action of Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The azido groups can form covalent bonds with nucleophilic sites in enzymes or nucleic acids, leading to inhibition of their activity. The propenyloxy group can also participate in interactions with molecular targets, further enhancing its biological activity.
類似化合物との比較
Similar Compounds
- 3’-azido-2’,3’-dideoxy-5-octyluridine
- 3’-beta-Azido-2’,3’-dideoxy-5’-O-(4-methoxy-trityl)uridine
- 3’-azido-2’,3’-dideoxy-5-propyluridine
Uniqueness
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- is unique due to the presence of both azido and propenyloxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
CAS番号 |
111495-94-4 |
|---|---|
分子式 |
C12H15N5O5 |
分子量 |
309.28 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-enoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O5/c1-2-3-21-8-5-17(12(20)14-11(8)19)10-4-7(15-16-13)9(6-18)22-10/h2,5,7,9-10,18H,1,3-4,6H2,(H,14,19,20)/t7-,9+,10+/m0/s1 |
InChIキー |
ACKOHGOWRADBCU-FXBDTBDDSA-N |
異性体SMILES |
C=CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
正規SMILES |
C=CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


